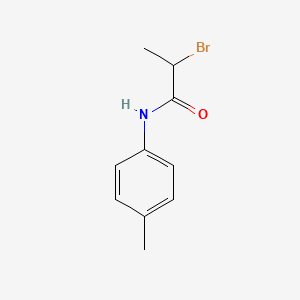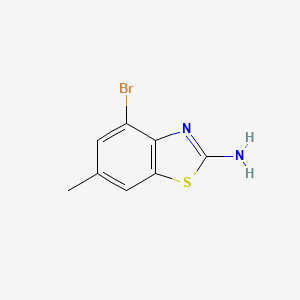![molecular formula C12H11BrN2O2 B1274776 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 514800-96-5](/img/structure/B1274776.png)
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
説明
The compound "3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde" is a chemical entity that appears to be related to a class of compounds that involve a pyrazole ring substituted with various functional groups. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The pyrazole moiety is a five-membered heterocyclic compound containing two nitrogen atoms, which can participate in hydrogen bonding and other interactions, making it a valuable scaffold in drug design. The presence of a bromo substituent and a methoxybenzaldehyde group suggests that this compound could be useful in further synthetic transformations or as a pharmacophore in drug discovery.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves the reaction of substituted pyrazoles with aldehydes or ketones. For example, the synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide was achieved by reacting 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-hydroxybenzaldehyde . Similarly, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of a related compound, 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, was determined and showed that the hydroxyl group is disordered over two positions . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution, which are useful for creating a diverse array of compounds. For example, the synthesis of fluorinated benzothiazepines and pyrazolines involved the treatment of 4-bromo-2-fluorobenzaldehyde with substituted hydroxy acetophenones, followed by reactions with 2-aminothiophenol or hydrazine hydrate . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrazole ring. The optical properties, including UV-vis absorption and fluorescence, are also affected by the nature of the substituents, as seen in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives . These properties are essential for the application of these compounds in various fields, including the development of optical materials and biological probes.
科学的研究の応用
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
- The methods of application include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- The outcomes of these applications are the synthesis of various bioactive chemicals .
Agrochemistry
- Pyrazoles are also used in agrochemistry .
- The methods of application in this field are similar to those in medicinal chemistry and drug discovery .
- The outcomes are various agrochemicals .
Coordination Chemistry and Organometallic Chemistry
- Pyrazoles are used in coordination chemistry and organometallic chemistry .
- The methods of application are not specified in the source .
- The outcomes are various coordination compounds and organometallic compounds .
Synthesis of 1,4’-Bipyrazoles
- 4-Bromo-1H-pyrazole, a part of the compound you mentioned, can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
- The methods of application are not specified in the source .
- The outcomes are 1,4’-bipyrazoles .
Synthesis of Hexacoordinate Complexes
- In the field of Inorganic Chemistry , 4-Bromopyrazole, a part of the compound you mentioned, can be used as a starting material in the preparation of solid hexacoordinate complexes .
- The method of application involves the reaction of 4-Bromopyrazole with dimethyl- and divinyl-tindichloride .
- The outcome is the formation of solid hexacoordinate complexes .
Biological Activities
- Pyrazole compounds have been found to exhibit a number of noteworthy biological properties .
- These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
- The methods of application and the outcomes would depend on the specific biological activity being studied .
Synthesis of 3,5-Diaryl-4-bromo-3H-pyrazoles
- In the field of Organic Chemistry , a simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles .
- The method of application involves the reaction of diazo compounds with alkynyl bromides .
- The outcome is the formation of 3,5-diaryl-4-bromo-3H-pyrazoles .
Synthesis of Imidazole Containing Compounds
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Safety And Hazards
As with any chemical compound, handling “3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” would require appropriate safety measures. While specific safety data for this compound is not available, compounds with similar structures can cause irritation to the skin, eyes, and respiratory tract .
将来の方向性
特性
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRSQWIEFFNTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183500 | |
| Record name | Benzaldehyde, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
CAS RN |
514800-96-5 | |
| Record name | Benzaldehyde, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)
![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)
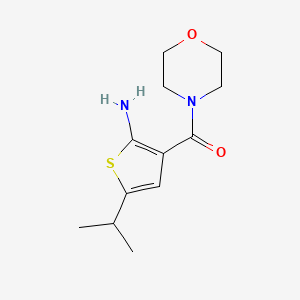
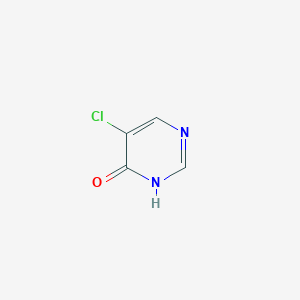
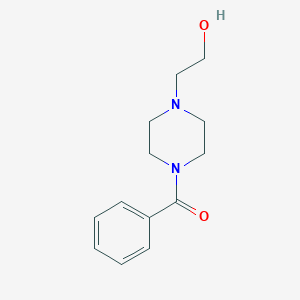
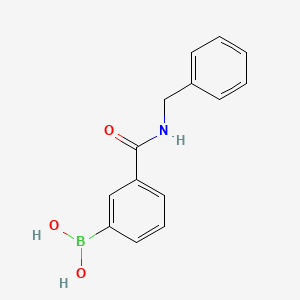
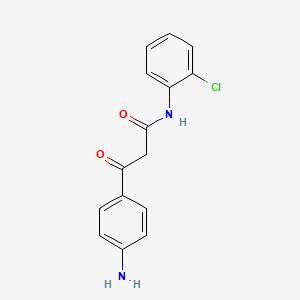
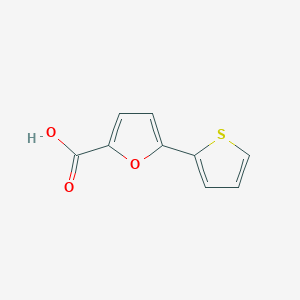
![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)
![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)
